molecular formula C10H19NO5 B2359380 Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2418595-87-4

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2359380
CAS No.: 2418595-87-4
M. Wt: 233.264
InChI Key: FCMQBGRBDYRPRO-RNJXMRFFSA-N
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Description

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group attached to a pyrrolidine ring. This compound is notable for its unique stereochemistry, which is indicated by the (2S,3S,4R) configuration. The presence of multiple hydroxyl groups and a carboxylate group makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Attachment of the Tert-Butyl Group: The tert-butyl group is often introduced through a tert-butyl esterification reaction using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding a more saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce halides or other functional groups.

Scientific Research Applications

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • This compound

Uniqueness

The unique stereochemistry of this compound sets it apart from other similar compounds. The specific (2S,3S,4R) configuration provides distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-4-7(13)8(14)6(11)5-12/h6-8,12-14H,4-5H2,1-3H3/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMQBGRBDYRPRO-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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